N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that features a unique combination of thiazole, phenyl, imidazo, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling with Phenyl Group: The thiazole derivative is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts.
Construction of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction involving hydrazine derivatives and diketones.
Final Coupling and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the thiazole or phenyl rings.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, targeting the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide share structural similarities and are known for their biological activities.
Imidazo[1,2-b]pyridazine Derivatives: These compounds are often studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its combined structural features, which may confer distinct biological activities not observed in simpler analogs. Its multi-ring system allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-11-19-15(10-24-11)12-3-2-4-13(9-12)20-17(23)14-5-6-16-18-7-8-22(16)21-14/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZAPYFHWSULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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